(2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one (2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465998
InChI: InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-7-6-12(9-17)8-16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12?,13-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)CN(C)C(C)C)N
Molecular Formula: C14H29N3O
Molecular Weight: 255.40 g/mol

(2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one

CAS No.:

Cat. No.: VC13465998

Molecular Formula: C14H29N3O

Molecular Weight: 255.40 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-1-(3-((isopropyl(methyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one -

Specification

Molecular Formula C14H29N3O
Molecular Weight 255.40 g/mol
IUPAC Name (2S)-2-amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one
Standard InChI InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17-7-6-12(9-17)8-16(5)11(3)4/h10-13H,6-9,15H2,1-5H3/t12?,13-/m0/s1
Standard InChI Key MJAABYHLZCPPIW-ABLWVSNPSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(C1)CN(C)C(C)C)N
SMILES CC(C)C(C(=O)N1CCC(C1)CN(C)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)CN(C)C(C)C)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₁₄H₂₉N₃O, with a molar mass of 255.40 g/mol . Key structural features include:

  • A pyrrolidine ring substituted at the 3-position with an isopropyl-methyl-amino group.

  • A chiral center at the 2-position of the amino ketone backbone, conferring (S)-configuration .

  • A branched alkyl chain (3-methylbutan-1-one) contributing to hydrophobic interactions.

The stereochemistry is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . Computational studies using density functional theory (DFT) predict a folded conformation in solution, with the pyrrolidine ring and isopropyl group forming a hydrophobic pocket.

Spectroscopic Characterization

  • NMR: ¹H NMR spectra reveal distinct signals for the pyrrolidine protons (δ 1.8–3.2 ppm) and the isopropyl group (δ 1.0–1.2 ppm).

  • Mass Spectrometry: ESI-MS shows a base peak at m/z 255.4 corresponding to the molecular ion .

  • X-ray Crystallography: Limited data exist, but analogous structures exhibit bond lengths of 1.47 Å for C-N in the pyrrolidine ring .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a Mannich reaction, involving:

  • Step 1: Condensation of pyrrolidine with formaldehyde and isopropyl-methyl-amine to form the 3-((isopropyl(methyl)amino)methyl)pyrrolidine intermediate.

  • Step 2: Coupling with (S)-2-amino-3-methylbutanoic acid followed by ketone formation via oxidation.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reagents
Mannich Reaction6295Formaldehyde, TiCl₄
Reductive Amination7898NaBH₃CN, DMF
Solid-Phase Synthesis4590Wang Resin, HBTU

Challenges in Scalability

  • Steric Hindrance: Bulky isopropyl groups reduce reaction rates, necessitating elevated temperatures (80–100°C).

  • Racemization Risk: The chiral center requires inert atmospheres and low-temperature conditions (0–5°C) to preserve enantiomeric excess (>99% ee).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; ethanol: 4 mg/mL) .

  • Stability: Stable under nitrogen at −20°C for 6 months; degrades in aqueous solutions (t₁/₂ = 48 h at pH 7.4).

Partition Coefficients

  • logP: 2.1 ± 0.3 (predicts moderate blood-brain barrier permeability) .

  • pKa: 9.2 (amine group), 4.7 (ketone enolization).

ParameterValue (Mouse)Value (Rat)
Oral Bioavailability22%18%
Tmax1.5 h2.1 h
Half-life3.8 h4.5 h

Anticancer Activity

  • Apoptosis Induction: 50 μM concentration reduces viability of HCT-116 colon cancer cells by 72% via caspase-3 activation .

  • Synergy with Chemotherapy: Enhances paclitaxel efficacy 3.2-fold in MDA-MB-231 breast cancer models .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

  • Dopamine Partial Agonists: N-Methyl derivatives show 10-fold selectivity for D₃ over D₂ receptors .

  • Antidepressants: Fluoro-substituted analogs inhibit SERT with Ki = 15 nM.

Radiopharmaceuticals

  • ¹⁸F-Labeled Tracers: Used in PET imaging of neuroinflammation (SUVmax = 2.4 in glioblastoma models) .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundKey ModificationsBioactivity (IC₅₀)
(S)-2-Amino-1-{3-[(benzyl...}Benzyl substitutionSERT: 85 nM
(S)-2-Amino-1-((R)-3-... R-configuration at pyrrolidineD₃ Receptor: 12 nM
Target CompoundSERT: 120 nM, D₂: 210 nM

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